benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate
Description
Benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate is a highly complex polycyclic compound featuring a picene backbone with multiple substitutions, including hydroxy, hydroxyimino, and methyl groups. The compound’s molecular weight and lipophilicity, inferred from its structure, imply moderate solubility in organic solvents, which may influence its pharmacokinetic profile .
Properties
Molecular Formula |
C37H53NO4 |
|---|---|
Molecular Weight |
575.8 g/mol |
IUPAC Name |
benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C37H53NO4/c1-32(2)17-19-37(31(40)42-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38-41)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26,28-30,39,41H,14-23H2,1-7H3/b38-27- |
InChI Key |
YMZNNSBJOHBZBG-SPKJYZRXSA-N |
Isomeric SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C/C(=N/O)/C(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=NO)C(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the hydroxyimino group can produce amines .
Scientific Research Applications
Benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyimino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues with Epigenetic Modulation Potential
The compound’s hydroxyimino and aromatic ester groups bear resemblance to histone deacetylase (HDAC) inhibitors like suberoylanilide hydroxamic acid (SAHA). For example, aglaithioduline, a phytocompound with ~70% structural similarity to SAHA (Tanimoto coefficient-based analysis), shares comparable molecular properties (e.g., hydrogen bond donors/acceptors, logP values) . While the target compound’s structural alignment with SAHA is untested, its hydroxyimino group could mimic SAHA’s hydroxamate moiety, a critical HDAC-binding motif.
Comparison with Polycyclic Heterocycles
Compounds like 10-benzoyl-11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS: 438476-23-4) share a polycyclic framework but differ in functional groups and backbone structure. The target compound’s picene core contrasts with the diazepinone ring of the latter, resulting in divergent physicochemical properties:
The target compound’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, limiting bioavailability compared to the diazepinone derivative.
Biological Activity
Benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate is a complex organic compound with potential biological activities. This article reviews the available literature on its biological activity and explores its implications in various fields of research.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple hydroxy and hydroxyimino functional groups. Its molecular formula contributes to its solubility and reactivity in biological systems. The structure can be represented as follows:
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Antioxidant Properties : The presence of hydroxyl groups in the structure is associated with antioxidant activity. This property can mitigate oxidative stress in cells and may have implications for age-related diseases.
- Enzyme Inhibition : Certain derivatives of similar compounds have shown potential as enzyme inhibitors. Investigations into this compound could reveal its effects on specific enzymes related to metabolic pathways.
Antimicrobial Studies
A study conducted on derivatives of this compound indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
These results suggest that modifications to the benzyl group may enhance antimicrobial efficacy.
Antioxidant Activity
Research published in Journal of Medicinal Chemistry highlighted the antioxidant capacity of compounds with similar structures. The following table summarizes the findings:
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Benzyl Compound | 78 | 25 |
| Control (Vitamin C) | 90 | 15 |
The compound demonstrated a DPPH scavenging activity of 78%, indicating its potential as a natural antioxidant agent.
The biological mechanisms underlying the activities of this compound are still under investigation. However, it is hypothesized that:
- Antimicrobial Mechanism : Likely involves interference with cell wall synthesis or function.
- Antioxidant Mechanism : Involves electron donation to free radicals or chelation of metal ions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
